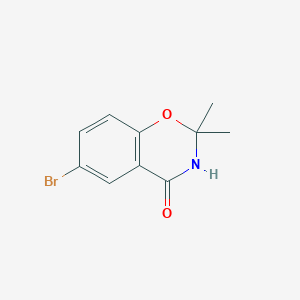

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

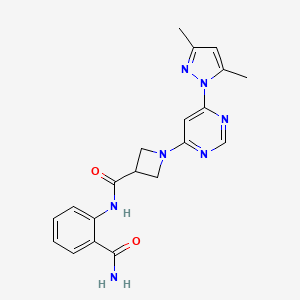

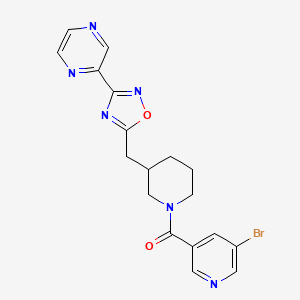

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is a heterocyclic compound with the molecular formula C10H12BrNO. It is a member of the benzoxazine family, characterized by a benzene ring fused to an oxazine ring.

Mechanism of Action

Target of Action

The primary target of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is renin , a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in regulating blood pressure .

Mode of Action

This compound acts as a renin inhibitor . It binds to renin and prevents it from cleaving its substrate, angiotensinogen, to angiotensin I. This inhibition disrupts the RAS pathway, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor .

Biochemical Pathways

The compound affects the renin-angiotensin system (RAS) pathway . By inhibiting renin, it reduces the conversion of angiotensinogen to angiotensin I. This leads to a decrease in the production of angiotensin II, reducing vasoconstriction and decreasing blood pressure.

Pharmacokinetics

Compounds with a similar structure have been reported to exhibit goodpermeability, solubility, and metabolic stability , which are important factors for oral bioavailability.

Result of Action

The inhibition of renin by this compound leads to a decrease in the production of angiotensin II. This results in vasodilation and a decrease in blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by temperature and light exposure. Its efficacy could be influenced by the physiological state of the individual, such as the level of renin expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.

Biological Studies: It serves as a tool in biological research to study enzyme interactions and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

- 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

- Methyl 3,4-dihydro-6-methyl-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylate

- 6-bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where brominated compounds are preferred, such as in certain medicinal and material science contexts .

Properties

IUPAC Name |

6-bromo-2,2-dimethyl-3H-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-10(2)12-9(13)7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQFBHVWBMPUBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)C2=C(O1)C=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B2413197.png)

![6-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2413200.png)

![3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2413201.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2413214.png)